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Introduction

Teriflunomide is an oral immunomodulatory drug approved for the treatment of relapsing
forms of multiple sclerosis. Its primary mechanism of action is the reversible inhibition of the
mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the
de novo pyrimidine synthesis pathway.[1][2][3] This inhibition selectively targets rapidly
proliferating cells, such as activated T and B lymphocytes, leading to a cytostatic effect.[1][2]
Beyond its anti-proliferative effects, teriflunomide also modulates the production of various
cytokines, contributing to its therapeutic efficacy. This document provides detailed protocols to
assess the in vitro effects of teriflunomide on the production of key pro-inflammatory and anti-
inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs).

Principle of Teriflunomide's Action on Cytokine
Production

Teriflunomide has been shown to shift the cytokine balance from a pro-inflammatory to a more
anti-inflammatory state. This is achieved by:

» Decreasing Pro-inflammatory Cytokines: Studies have demonstrated that teriflunomide can
reduce the production of pro-inflammatory cytokines such as Interferon-gamma (IFN-y),
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Interleukin-17A (IL-17A), Interleukin-2 (IL-2), Interleukin-6 (IL-6), and Tumor Necrosis Factor-
alpha (TNF-a).[4]

o Potentially Increasing Anti-inflammatory Cytokines: Some studies suggest that
teriflunomide may increase the production of the anti-inflammatory cytokine Interleukin-10
(IL-10) in certain immune cell populations.[5]

The modulation of cytokine production by teriflunomide is thought to be mediated through
both DHODH-dependent and independent mechanisms, potentially involving the NF-kB and
JAK/STAT signaling pathways.[3][6]

Data Presentation: Summary of Expected Outcomes

The following table summarizes the anticipated effects of teriflunomide on cytokine production
by stimulated human PBMCs.

. Expected Effect of .
Cytokine . . Method of Analysis
Teriflunomide

Intracellular Flow Cytometry,
IFN-y Decrease

gPCR
IL-17A Decrease ELISA, gPCR
ELISA, Intracellular Flow
IL-10 Increase/No Change
Cytometry, gPCR
TNF-a Decrease ELISA
IL-6 Decrease ELISA
IL-2 Decrease Intracellular Flow Cytometry

Experimental Protocols

Herein, we provide detailed protocols for the isolation of human PBMCs and the subsequent
analysis of cytokine production at the protein and mRNA levels following teriflunomide
treatment and cellular stimulation.
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Protocol 1: Isolation of Human Peripheral Blood
Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole human blood using Ficoll-Paque™

density gradient centrifugation.[7][8][9][10]

Materials:

Human whole blood collected in tubes containing an anticoagulant (e.g., EDTA, heparin).
Ficoll-Paque™ PLUS.

Phosphate-Buffered Saline (PBS), sterile.

50 mL conical tubes.

Serological pipettes.

Centrifuge with a swinging-bucket rotor.

Procedure:

Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a new 50
mL conical tube, minimizing mixing of the two layers.

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer
(plasma) and transfer the opaque layer of PBMCs at the plasma-Ficoll interface to a new 50
mL conical tube.

Wash the isolated PBMCs by adding sterile PBS to a final volume of 45 mL and centrifuge at
300 x g for 10 minutes at room temperature.

Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
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» Perform a cell count and viability assessment using a hemocytometer and trypan blue
exclusion.

Protocol 2: In Vitro Treatment and Stimulation of PBMCs

This protocol details the in vitro treatment of PBMCs with teriflunomide followed by stimulation
to induce cytokine production.

Materials:
e |solated human PBMCs.

o Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-
streptomycin).

e Teriflunomide (stock solution prepared in DMSO).

e Phorbol 12-myristate 13-acetate (PMA) and lonomycin stock solutions.
o Cell culture plates (96-well or 24-well).

e CO:z2 incubator (37°C, 5% COz).

Procedure:

e Seed the isolated PBMCs in a cell culture plate at a density of 1 x 10° cells/mL in complete
RPMI-1640 medium.

o Add teriflunomide to the desired final concentrations (e.g., 1 uM, 10 puM, 50 uM). A vehicle
control (DMSO) should be included.

o |ncubate the cells with teriflunomide for 24-48 hours in a CO2 incubator.

o For the last 4-6 hours of culture, stimulate the cells with PMA (50 ng/mL) and lonomycin (500
ng/mL) to induce cytokine production.[11][12][13][14][15]

o For intracellular cytokine analysis by flow cytometry, add a protein transport inhibitor (e.g.,
Brefeldin A at 10 pg/mL or Monensin at 2 uM) during the stimulation period.[11]
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 After stimulation, collect the cell culture supernatants for ELISA and harvest the cells for flow
cytometry or RNA extraction.

Protocol 3: Enzyme-Linked Immunosorbent Assay
(ELISA) for IL-17A and IL-10

This protocol outlines the quantification of secreted IL-17A and IL-10 in cell culture
supernatants using a sandwich ELISA. Commercially available ELISA kits are recommended
for this purpose.

Materials:
o Cell culture supernatants from Protocol 2.

e Human IL-17A and IL-10 ELISA kits (e.g., from R&D Systems, BioLegend, or Thermo Fisher
Scientific).[1][16][17][18]

e Microplate reader.

Procedure:

» Follow the manufacturer's instructions provided with the specific ELISA kit.

 Biriefly, coat the ELISA plate with the capture antibody.

o Wash the plate and block non-specific binding sites.

e Add cell culture supernatants and standards to the wells and incubate.

e Wash the plate and add the biotinylated detection antibody.

¢ Incubate, wash, and then add streptavidin-HRP.

 Incubate, wash, and add the TMB substrate.

» Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

» Calculate the cytokine concentrations in the samples based on the standard curve.
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Protocol 4: Intracellular Cytokine Staining for IFN-y and
IL-10 by Flow Cytometry

This protocol describes the detection of intracellular IFN-y and IL-10 in T cells by flow

cytometry.

Materials:

Stimulated PBMCs from Protocol 2 (treated with a protein transport inhibitor).

o Fluorochrome-conjugated antibodies against human cell surface markers (e.g., CD3, CD4,
CD8) and intracellular cytokines (IFN-y, IL-10).

« |sotype control antibodies.

» Fixation/Permeabilization buffer (commercially available kits are recommended, e.g., from
BD Biosciences or eBioscience).

e Flow cytometer.

Procedure:

Harvest the stimulated cells and wash them with PBS.

o Perform cell surface staining by incubating the cells with fluorochrome-conjugated antibodies
against CD3, CD4, and CD8 for 20-30 minutes on ice, protected from light.

¢ Wash the cells to remove unbound antibodies.

» Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to
the manufacturer's protocol.

» Perform intracellular staining by incubating the fixed and permeabilized cells with
fluorochrome-conjugated antibodies against IFN-y and IL-10 (and corresponding isotype
controls) for 30 minutes at room temperature, protected from light.[12][14][19][20]

¢ Wash the cells to remove unbound intracellular antibodies.
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e Resuspend the cells in staining buffer and acquire the data on a flow cytometer.

e Analyze the data using appropriate software to determine the percentage of cytokine-
producing T cells.

Protocol 5: Quantitative Real-Time PCR (qPCR) for

Cytokine Gene Expression
This protocol is for quantifying the mRNA expression levels of IFN-y, IL-17A, and IL-10.

Materials:

PBMCs from Protocol 2.

* RNA extraction Kit.

o cDNA synthesis Kit.

e SYBR Green or TagMan gPCR master mix.

e PCR primers for human IFN-y, IL-17A, IL-10, and a housekeeping gene (e.g., GAPDH).
e Real-time PCR instrument.

Validated gPCR Primer Sequences:

Gene Forward Primer (5' - 3') Reverse Primer (5' - 3')

TCGGTAACTGACTTGAATGT  TCGCTTCCATGTTAACCTTG

hIFN-y
CCA CTAA

L17A CGGACTGTGATGGTCAACC  GCACTTTGCCTCCCAGATCA
TGA CA

L0 GACTTTAAGGGTTACCTGGG TCACATGCGCCTTGATGTCT
TTG G

hGAPDH GGTCTCCTCTGACTTCAACA AGCCAAATTCGTTGTCATAC
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(Note: These are example sequences. It is crucial to validate primer efficiency for your specific
experimental setup.)[21][22][23]

Procedure:
o Extract total RNA from the PBMCs using a commercial RNA extraction Kkit.
o Synthesize cDNA from the extracted RNA using a reverse transcription Kkit.

e Set up the gPCR reaction using a SYBR Green or TagMan master mix, cDNA template, and
the specific primers for the target cytokines and housekeeping gene.

o Perform the gPCR reaction in a real-time PCR instrument.

e Analyze the data using the comparative Cq (AACq) method to determine the relative gene
expression levels, normalized to the housekeeping gene.
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Caption: Mechanism of Action of Teriflunomide.
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Caption: Experimental Workflow for Assessing Teriflunomide's Effects.
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Caption: Potential Signaling Pathways Modulated by Teriflunomide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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